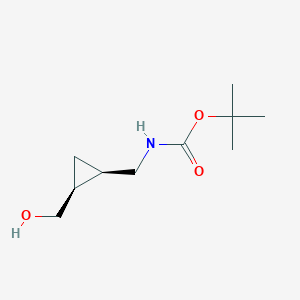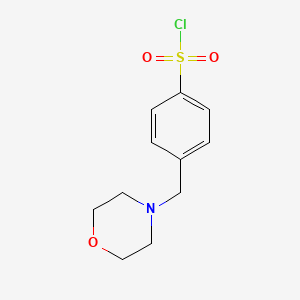
4-(Morpholinomethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is an organic compound that features a morpholine ring attached to a benzene ring through a methylene bridge, with a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Coupled products: Formed by coupling reactions with various aromatic or aliphatic compounds.
Scientific Research Applications
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials science: Used in the preparation of functional materials with specific properties.
Biological studies: Employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a morpholine ring.
4-(methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group instead of a morpholine ring.
4-(chloromethyl)benzenesulfonyl chloride: Precursor to 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride.
Uniqueness
4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the solubility and reactivity of the compound, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c12-17(14,15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
InChI Key |
VYNDGZHDDZVPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


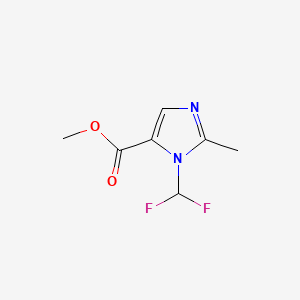

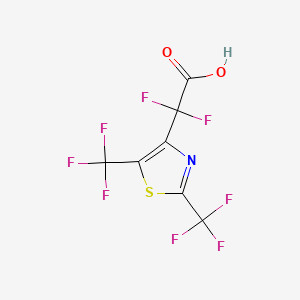


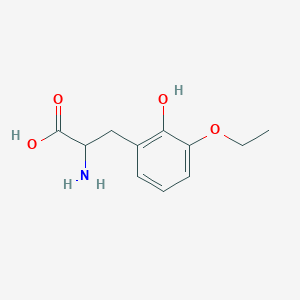

![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
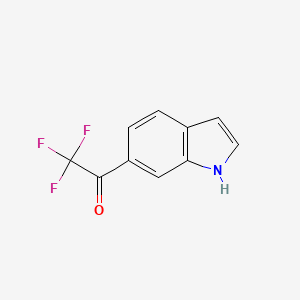
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
